2-Pyrrolidinecarbonitrile,2,4,4-trimethyl-5-oxo-
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Overview
Description
2-Pyrrolidinecarbonitrile,2,4,4-trimethyl-5-oxo- is an organic compound with the molecular formula C8H12N2O It is a derivative of pyrrolidine, featuring a nitrile group and a ketone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyrrolidinecarbonitrile,2,4,4-trimethyl-5-oxo- typically involves the reaction of 2,4,4-trimethyl-5-oxopyrrolidine with a suitable nitrile source under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
2-Pyrrolidinecarbonitrile,2,4,4-trimethyl-5-oxo- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Amines or other reduced forms of the compound.
Substitution: Compounds with new functional groups replacing the nitrile group.
Scientific Research Applications
2-Pyrrolidinecarbonitrile,2,4,4-trimethyl-5-oxo- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Pyrrolidinecarbonitrile,2,4,4-trimethyl-5-oxo- involves its interaction with specific molecular targets. The nitrile and ketone groups can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. These interactions can affect biological pathways and processes, making the compound of interest for therapeutic research.
Comparison with Similar Compounds
Similar Compounds
2-Pyridinecarbonitrile: Another nitrile-containing compound with different structural features.
2-Cyanopyridine: Similar in containing a nitrile group but with a pyridine ring instead of a pyrrolidine ring.
4-Pyridinecarbonitrile: A positional isomer with the nitrile group at a different location on the pyridine ring.
Uniqueness
2-Pyrrolidinecarbonitrile,2,4,4-trimethyl-5-oxo- is unique due to its combination of a pyrrolidine ring, nitrile group, and ketone group. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
CAS No. |
29777-62-6 |
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Molecular Formula |
C8H12N2O |
Molecular Weight |
152.19 g/mol |
IUPAC Name |
2,4,4-trimethyl-5-oxopyrrolidine-2-carbonitrile |
InChI |
InChI=1S/C8H12N2O/c1-7(2)4-8(3,5-9)10-6(7)11/h4H2,1-3H3,(H,10,11) |
InChI Key |
AQYVRESAOPMHJQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(NC1=O)(C)C#N)C |
Origin of Product |
United States |
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